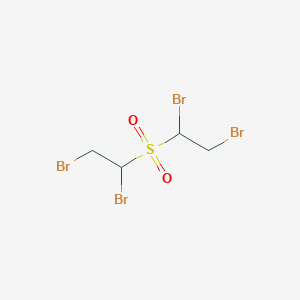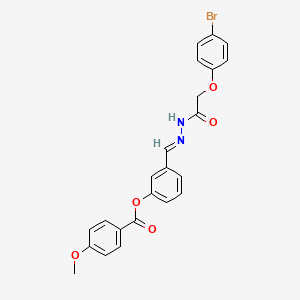
4-((2-Chlorobenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Chlorobenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: , also known by its chemical formula C23H19ClN4O3 , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 2-(2-chlorobenzylidene)hydrazinecarbothioamide . Subsequent cyclization of this intermediate yields the target compound.
Reaction Conditions::- Cyclization occurs under acidic conditions (e.g., using hydrochloric acid) at an elevated temperature.
2-Chlorobenzaldehyde: reacts with in a solvent (such as ethanol or methanol) under reflux conditions.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for yield, purity, and safety is crucial in large-scale production.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Substituents on the triazole ring can be modified through substitution reactions.
Reduction: Reduction of the azo bond or other functional groups is possible.
Oxidation: Oxidizing agents like or .
Substitution: Various nucleophiles (e.g., , , or ).
Reduction: Reducing agents such as or .
Major Products:: The specific products depend on reaction conditions and substituents. Common products include derivatives with altered functional groups or stereochemistry.
Applications De Recherche Scientifique
Chemistry::
Bioconjugation: The compound’s thiol group allows for bioconjugation to biomolecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Anticancer Properties: Research suggests potential anticancer activity due to its interaction with cellular targets.
Antimicrobial Activity: Investigations into its antibacterial and antifungal effects are ongoing.
Dye Synthesis: The compound’s chromophoric properties make it useful in dye synthesis.
Material Science: It may find applications in materials like sensors or coatings.
Mécanisme D'action
The exact mechanism remains an active area of study. It likely involves interactions with cellular proteins, signaling pathways, or enzymatic processes.
Comparaison Avec Des Composés Similaires
While 4-((2-Chlorobenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is unique, similar compounds include:
- Other triazole derivatives with varying substituents .
2-(2-(2-Chlorobenzylidene)hydrazino)-N-(4-chlorophenyl)-2-oxoacetamide: .
Propriétés
Formule moléculaire |
C15H10Cl2N4S |
|---|---|
Poids moléculaire |
349.2 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-4-[(E)-(2-chlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10Cl2N4S/c16-12-7-5-10(6-8-12)14-19-20-15(22)21(14)18-9-11-3-1-2-4-13(11)17/h1-9H,(H,20,22)/b18-9+ |
Clé InChI |
UPKZPSWHNGTULU-GIJQJNRQSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12001393.png)


![[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea](/img/structure/B12001413.png)
![methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B12001420.png)
![2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol](/img/structure/B12001422.png)


